molecular formula C20H25N3O5S2 B488596 N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 794550-71-3

N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B488596
CAS No.: 794550-71-3
M. Wt: 451.6g/mol
InChI Key: NCABPAANBOHTBM-UHFFFAOYSA-N
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Description

Molecular docking studies revealed its strong binding affinity to MPXV DNA polymerase (DPol) and profilin-like protein A42R, suggesting inhibitory effects on viral replication . Molecular dynamics (MD) simulations further confirmed its structural stability, with minimal deviations during analysis . The compound features a 2-ethoxyphenyl group at the pyrazole C5 position, an ethylsulfonyl substituent at N1, and a methanesulfonamide moiety attached to the phenyl ring at C3 (Figure 1). These structural elements are critical for its pharmacological activity and interaction with viral targets.

Properties

IUPAC Name

N-[3-[3-(2-ethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-4-28-20-12-7-6-11-17(20)19-14-18(21-23(19)30(26,27)5-2)15-9-8-10-16(13-15)22-29(3,24)25/h6-13,19,22H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCABPAANBOHTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)CC)C3=CC(=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the ethoxyphenyl and ethylsulfonyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit antitumor properties. A study demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Inhibition of Enzymatic Activity
The compound has been assessed for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promise in inhibiting certain kinases involved in cancer signaling pathways . The structure-activity relationship (SAR) studies reveal that modifications on the phenyl and pyrazole rings can enhance inhibitory potency.

Agrochemicals

Pesticidal Properties
this compound has potential applications as an insecticide. Compounds in the pyrazole family are known for their effectiveness against a range of pests by acting as GABA receptor antagonists, disrupting the nervous system of insects .

Herbicidal Activity
Additionally, research has indicated that similar compounds can act as herbicides by inhibiting plant growth regulators. The efficacy of these compounds depends on their ability to penetrate plant tissues and affect metabolic pathways critical for growth .

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be used in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research into the incorporation of sulfonamide groups into polymer matrices has shown improved resistance to thermal degradation .

Nanotechnology Applications
In nanotechnology, this compound is being explored for its potential as a stabilizing agent in nanoparticle synthesis. Its ability to interact with metal ions can help stabilize nanoparticles during formation, leading to uniform size distribution and enhanced functionality in applications such as drug delivery systems .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal assessed the antitumor efficacy of structurally related pyrazole derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Insecticidal Activity

Field trials conducted on crops treated with pyrazole-based insecticides demonstrated a reduction in pest populations by over 80%. The study highlighted the compound's effectiveness against resistant strains of common agricultural pests.

Case Study 3: Polymer Development

Research into sulfonamide-modified polymers revealed that incorporating this compound improved the thermal stability of the resulting materials by up to 30% compared to unmodified polymers.

Mechanism of Action

The mechanism of action of N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-sulfonamide derivatives. Key structural analogs and their pharmacological profiles are discussed below, with a comparative summary provided in Table 1.

Analogs with Modified Pyrazole Substituents

  • N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide This analog replaces the ethylsulfonyl group at N1 with a benzoyl moiety. However, molecular docking indicates comparable efficacy to the parent compound .
  • N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide Structural isomerism arises from the benzoyl group at the pyrazole C2 position instead of N1.

Analogs with Modified Sulfonyl Groups

  • The 4-(dimethylamino)phenyl group at C5 introduces electron-donating properties, which may improve binding interactions with viral proteins.
  • N-(3-(5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS: 724437-59-6) Replacing ethylsulfonyl with phenylsulfonyl increases hydrophobicity, which might affect membrane permeability. This compound is commercially available but lacks published antiviral studies .

Key Structural-Activity Relationships (SAR)

  • Ethylsulfonyl vs. Methylsulfonyl/Phenylsulfonyl : Ethylsulfonyl balances steric bulk and solubility, optimizing target engagement. Smaller substituents (e.g., methylsulfonyl) may enhance solubility but reduce binding affinity due to weaker hydrophobic interactions.
  • 2-Ethoxyphenyl vs. 4-(Dimethylamino)phenyl: Electron-donating groups (e.g., ethoxy or dimethylamino) at the phenyl ring enhance π-π stacking or hydrogen bonding with viral proteins.
  • Benzoyl Modifications : Introducing benzoyl groups alters conformational flexibility and may interfere with binding if steric hindrance occurs.

Table 1: Comparative Analysis of Key Analogs

Compound Name Substituents (N1/C5) Molecular Formula Molar Mass (g/mol) Key Pharmacological Notes
N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Ethylsulfonyl/2-ethoxy C20H24N3O5S2 474.60 Strong MPXV DPol/A42R binding; stable in MD
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzoyl/2-ethoxy C25H24N3O5S 490.55 Comparable docking score to parent
N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Methylsulfonyl/4-NMe2 C19H24N4O4S2 436.55 Enhanced solubility; untested against MPXV
N-(3-(5-(2-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Phenylsulfonyl/2-methoxy C23H23N3O5S2 509.63 Commercial; no antiviral data

Biological Activity

N-(3-(5-(2-ethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 794550-71-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H25N3O5S2, with a molecular weight of 451.56 g/mol. The predicted boiling point is approximately 616.2 °C, and it has a density of about 1.35 g/cm³ .

PropertyValue
Molecular FormulaC20H25N3O5S2
Molecular Weight451.56 g/mol
Boiling Point616.2 °C (predicted)
Density1.35 g/cm³ (predicted)
pKa8.16 (predicted)

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. One study highlighted the in vitro activity of certain N-substituted pyrazole derivatives against Haemophilus influenzae and H. parainfluenzae, demonstrating minimal inhibitory concentrations (MICs) as low as 0.24 μg/ml .

Anti-inflammatory Potential

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. A series of synthesized pyrazole compounds were evaluated for their anti-inflammatory effects using heat-induced protein denaturation techniques. These compounds showed promising results, with some derivatives exhibiting higher activity than the standard anti-inflammatory drug diclofenac sodium .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and bacterial growth. The presence of the sulfonamide group is believed to enhance its interaction with target proteins, thereby modulating biological responses.

Case Study: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of various pyrazole derivatives was tested against both planktonic and biofilm-forming cells of H. influenzae. The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation—an important factor in chronic infections .

Research Findings on Anti-inflammatory Activity

A recent publication focused on the synthesis and evaluation of novel pyrazole derivatives for their anti-inflammatory potential. Among these, certain aminomethyl derivatives were found to have superior activity compared to traditional anti-inflammatory agents, suggesting that modifications to the pyrazole structure can lead to enhanced therapeutic effects .

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